2-(2,3-Difluorophenyl)pyrrolidine
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Overview
Description
Synthesis Analysis
The synthesis of “2-(2,3-Difluorophenyl)pyrrolidine” can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Difluorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The presence of the pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Physical And Chemical Properties Analysis
The physical form of “2-(2,3-Difluorophenyl)pyrrolidine” is a liquid . It has a molecular weight of 183.2 . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Biocatalysis in Asymmetric Synthesis
“2-(2,3-Difluorophenyl)pyrrolidine” has been used in the field of biocatalysis, specifically in the asymmetric synthesis of chiral amines . In a study, an imine reductase from Paenibacillus mucilaginosus (PmIR) was used to catalyze the reduction of 2-aryl-substituted pyrrolines, including "2-(2,3-Difluorophenyl)pyrrolidine" . The study demonstrated the potential of computational design for tailored stereoselectivity and thermal stability .
Pharmaceutical Intermediate
This compound has been identified as a key chiral pharmaceutical intermediate . In the same study mentioned above, the variant PmIR-6P successfully produced ®-2-(2,5-difluorophenyl)-pyrrolidine, a key chiral pharmaceutical intermediate, at a concentration of 400 mM with an enantiomeric excess exceeding 99% .
Material Science
“2-(2,3-Difluorophenyl)pyrrolidine” is also used in material science. Its unique properties make it a valuable tool for exploring innovative solutions in various fields.
Fluorinated Pyridines Synthesis
Although not directly mentioned, the compound could potentially be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many indole derivatives, which are structurally similar to 2-(2,3-difluorophenyl)pyrrolidine, bind with high affinity to multiple receptors . This suggests that 2-(2,3-Difluorophenyl)pyrrolidine may also interact with various biological targets.
Mode of Action
It has been suggested that the compound may interact with its targets through electrostatic interactions . These interactions could potentially lead to changes in the conformation or activity of the target molecules, thereby influencing their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar indole derivatives , it is plausible that 2-(2,3-Difluorophenyl)pyrrolidine may influence a variety of biochemical pathways.
Result of Action
It is known that similar indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 2-(2,3-Difluorophenyl)pyrrolidine may also have diverse molecular and cellular effects.
Action Environment
It is known that the biological activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-(2,3-difluorophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROKRZDCSQGVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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